2-Bromo-N-(3-diethylaminopropyl)crotonamide
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Overview
Description
2-Bromo-N-(3-diethylaminopropyl)crotonamide is an organic compound that belongs to the class of brominated amides It is characterized by the presence of a bromine atom attached to the crotonamide structure, which is further substituted with a 3-diethylaminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3-diethylaminopropyl)crotonamide typically involves the bromination of a suitable precursor, followed by the introduction of the diethylaminopropyl group. One common method is the bromination of crotonamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The bromination step can be optimized using automated reactors, and the subsequent introduction of the diethylaminopropyl group can be achieved through nucleophilic substitution reactions using diethylamine and a suitable base.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3-diethylaminopropyl)crotonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido or thiol derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Bromo-N-(3-diethylaminopropyl)crotonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3-diethylaminopropyl)crotonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(3-dimethylaminopropyl)crotonamide
- 2-Bromo-N-(3-diethylaminopropyl)butyramide
- 2-Bromo-N-(3-diethylaminopropyl)acrylamide
Uniqueness
2-Bromo-N-(3-diethylaminopropyl)crotonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylaminopropyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
63992-52-9 |
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Molecular Formula |
C11H21BrN2O |
Molecular Weight |
277.20 g/mol |
IUPAC Name |
(Z)-2-bromo-N-[3-(diethylamino)propyl]but-2-enamide |
InChI |
InChI=1S/C11H21BrN2O/c1-4-10(12)11(15)13-8-7-9-14(5-2)6-3/h4H,5-9H2,1-3H3,(H,13,15)/b10-4- |
InChI Key |
VRIKJYQVLVEODZ-WMZJFQQLSA-N |
Isomeric SMILES |
CCN(CC)CCCNC(=O)/C(=C/C)/Br |
Canonical SMILES |
CCN(CC)CCCNC(=O)C(=CC)Br |
Origin of Product |
United States |
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